Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
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Overview
Description
Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)-3-methylazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-3-methylazetidine-1-carboxylate.
Reduction: Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-methanol.
Substitution: Various benzyl-substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being studied.
Comparison with Similar Compounds
3-(Hydroxymethyl)-3-methylazetidine-1-carboxylate: Lacks the benzyl group, which may affect its reactivity and biological activity.
Benzyl 3-methylazetidine-1-carboxylate: Lacks the hydroxymethyl group, which may influence its solubility and chemical properties.
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but without the methyl group, potentially altering its steric and electronic properties.
Uniqueness: Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups in a four-membered azetidine ring makes it a valuable compound for various applications in research and industry.
Biological Activity
Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a unique azetidine ring structure that contributes to its reactivity and biological activity. The presence of the hydroxymethyl group and the carboxylate moiety enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations, which modulate its interactions with cellular components. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with receptors in the central nervous system (CNS) and immune system, influencing signaling pathways related to inflammation and cancer.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including:
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
In addition to its anticancer activity, preliminary research suggests that this compound may possess neuroprotective properties. Animal studies indicated that administration of the compound reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases.
Case Studies
-
In Vivo Study on Neuroprotection :
A study conducted on mice with induced neuroinflammation showed that treatment with this compound led to a significant reduction in pro-inflammatory cytokines and improved behavioral outcomes compared to control groups . -
Anticancer Efficacy in Tumor Models :
In xenograft models, the compound demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents. This suggests a potential role as an adjuvant therapy in cancer treatment .
Research Findings
Several studies have focused on the synthesis and biological profiling of this compound:
- Synthesis Methods : Various synthetic routes have been developed for producing this compound, emphasizing the importance of optimizing yield and purity for biological testing .
- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-13(10-15)8-14(9-13)12(16)17-7-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3 |
InChI Key |
WGKANCIWHLWIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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